molecular formula C22H23F3N2O3 B606674 Ethyl 1,4-dihydro-5-isopropoxy-2-methyl-4-(2-trifluoromethylphenyl)-1,6-naphthyridine-3-carboxylate CAS No. 126661-07-2

Ethyl 1,4-dihydro-5-isopropoxy-2-methyl-4-(2-trifluoromethylphenyl)-1,6-naphthyridine-3-carboxylate

Cat. No. B606674
CAS RN: 126661-07-2
M. Wt: 420.42
InChI Key: XVXQOAYCEUDQTQ-SFHVURJKSA-N
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Description

CI 951 is a novel dihydronaphthyridine Ca2+ antagonist, channel blocker. CI-951 may be a useful therapeutic agent for focal cerebral ischemia. It has potential as a cerebral vasodilator.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates have been synthesized from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates by aminomethinylation (Balogh, Hermecz, Simon, & Pusztay, 2009).
  • Structural Variations and Synthesis Routes : Various derivatives of ethyl 1,4-dihydro-5-isopropoxy-2-methyl-4-(2-trifluoromethylphenyl)-1,6-naphthyridine-3-carboxylate have been prepared through different routes involving regiosselective deprotonation and methylation, highlighting the compound's versatility in chemical synthesis (Kiely, 1991).

Applications in Antibacterial Research

  • Antibacterial Properties : Some derivatives, such as ethyl 1,4-dihydro-1-ethyl-7-formyl-4-oxo-1,8-naphthyridine-3-carboxylate, have shown potential in vitro antibacterial activity, indicating their relevance in the development of new antibacterial agents (Nishigaki, Mizushima, & Senga, 1977).
  • Synthetic Antibacterials : The compound and its analogs have been explored for their antibacterial properties, particularly against gram-negative bacteria, which underscores its potential in the field of medicinal chemistry (Hirose, Mishio, Matsumoto, & Minami, 1982).

Crystallography and Molecular Structure

  • Structural Analysis : Studies on the crystal and molecular structure of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted, providing insights into their molecular configuration and potential for chemical modifications (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

properties

IUPAC Name

ethyl 2-methyl-5-propan-2-yloxy-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O3/c1-5-29-21(28)17-13(4)27-16-10-11-26-20(30-12(2)3)19(16)18(17)14-8-6-7-9-15(14)22(23,24)25/h6-12,18,27H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXQOAYCEUDQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=NC=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908239
Record name Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-dihydro-5-isopropoxy-2-methyl-4-(2-trifluoromethylphenyl)-1,6-naphthyridine-3-carboxylate

CAS RN

103183-79-5, 126661-07-2
Record name Goe 5438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103183795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 951
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126661072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1,4-dihydro-5-isopropoxy-2-methyl-4-(2-trifluoromethylphenyl)-1,6-naphthyridine-3-carboxylate
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